P-276-00 free base

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

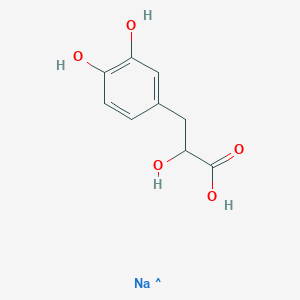

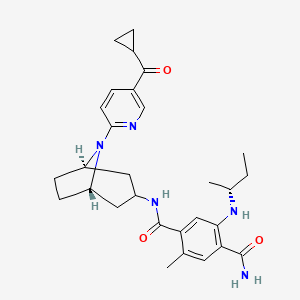

P-276-00 free base, also known as riviciclib, is a novel, potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs). It specifically inhibits CDK1, CDK4, and CDK9, which play crucial roles in cell cycle regulation and transcription. This compound has shown significant potential in preclinical and clinical studies for its anti-cancer properties .

Méthodes De Préparation

The synthesis of P-276-00 free base involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Analyse Des Réactions Chimiques

P-276-00 free base undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents on the aromatic ring or the pyrrolidinyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines

Applications De Recherche Scientifique

P-276-00 free base has been extensively studied for its applications in various fields:

Chemistry: It serves as a valuable tool for studying CDK inhibition and its effects on cell cycle regulation.

Biology: It is used to investigate the role of CDKs in cellular processes and their implications in diseases.

Medicine: This compound has shown promising results in preclinical and clinical trials for treating various cancers, including head and neck squamous cell carcinoma, non-small cell lung cancer, and multiple myeloma

Industry: Its potential as an anti-cancer agent makes it a candidate for pharmaceutical development and commercialization

Mécanisme D'action

P-276-00 free base exerts its effects by inhibiting CDKs, leading to cell cycle arrest and apoptosis. It specifically targets the cyclin-D/CDK4/p16/pRB/E2F axis, resulting in the suppression of cell proliferation. The compound also activates the p53 pathway, increasing the BAX/BCL-2 ratio and cleaved caspase-3 levels, which promote apoptosis. Additionally, it reduces the expression of tumor microenvironment proteins such as interleukin-6, secreted epidermal growth factor receptor, and heat shock protein 70 .

Comparaison Avec Des Composés Similaires

P-276-00 free base is unique compared to other CDK inhibitors due to its specific inhibition profile and potent anti-cancer activity. Similar compounds include:

Palbociclib: A CDK4/6 inhibitor used in breast cancer treatment.

Ribociclib: Another CDK4/6 inhibitor with similar applications.

Dinaciclib: A CDK1/2/5/9 inhibitor with broader CDK inhibition but different selectivity and potency

This compound stands out due to its selective inhibition of CDK1, CDK4, and CDK9, making it a promising candidate for targeted cancer therapy.

Propriétés

Numéro CAS |

920113-02-6 |

|---|---|

Formule moléculaire |

C21H20ClNO5 |

Poids moléculaire |

401.8 g/mol |

Nom IUPAC |

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one |

InChI |

InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3/t12-,14+/m0/s1 |

Clé InChI |

QLUYMIVVAYRECT-GXTWGEPZSA-N |

SMILES isomérique |

CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O |

SMILES canonique |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19E)-26-[(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10761731.png)

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)

![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10761767.png)

![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)

![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B10761781.png)

![1-(3,5-dimethyl-1-phenyl-4-pyrazolyl)-N-[4-(phenylmethyl)-1-piperazinyl]methanimine](/img/structure/B10761782.png)

![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)

![4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid](/img/structure/B10761820.png)